2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
Description
2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methyl-pyrazolyl group, and a methoxyphenyl-oxan group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C25H28FN3O3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C25H28FN3O3/c1-17-22(24(29-28-17)18-3-7-20(26)8-4-18)15-23(30)27-16-25(11-13-32-14-12-25)19-5-9-21(31-2)10-6-19/h3-10H,11-16H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
GDQBSMFQBVWHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure This can be achieved through the reaction of 4-fluorophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
- Anti-inflammatory Properties : Initial studies indicate that pyrazole derivatives exhibit anti-inflammatory effects. The specific structure of this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Compounds containing pyrazole rings have been studied for their anticancer properties. The fluorophenyl group may enhance the binding affinity to cancer cell targets, suggesting that this compound could be explored for anticancer drug development.
- Analgesic Effects : Some pyrazole derivatives are known to possess analgesic properties. This compound's structural features could contribute to its efficacy in pain management therapies.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives, each potentially possessing distinct biological activities. For instance, modifications to either the pyrazole or tetrahydropyran components can lead to analogs with improved potency or selectivity against specific biological targets.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A recent study demonstrated that similar pyrazole compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting that the target compound might exhibit comparable effects .
- Anticancer Research : Research focusing on pyrazole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines, indicating that this compound could be further investigated for its potential as an anticancer agent .
- Pharmacokinetic Studies : Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics, but further detailed investigations are needed .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure Focus | Potential Applications |
|---|---|---|
| Anti-inflammatory | Pyrazole moiety | Treatment of arthritis and inflammation |
| Anticancer | Fluorophenyl group | Development of cancer therapeutics |
| Analgesic | Tetrahydropyran group | Pain management therapies |
Mechanism of Action
The mechanism of action of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE include:
- 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE
- 2-[3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE
Uniqueness
The uniqueness of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24FN3O2 |
| Molecular Weight | 345.41 g/mol |
| LogP | 2.3 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.5 Ų |
The compound features a pyrazole ring substituted with a fluorophenyl group, and a tetrahydropyran moiety, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A relevant study demonstrated that certain pyrazole derivatives displayed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting that the incorporation of specific substituents can enhance potency .
Anti-inflammatory Effects
Compounds containing the pyrazole structure have also been investigated for their anti-inflammatory effects. One study reported that similar derivatives inhibited the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring and tetrahydropyran moiety can lead to enhanced biological properties. For example, substituting different functional groups on the phenyl rings has been correlated with increased lipophilicity and bioavailability, thereby improving efficacy .
Case Study 1: Anticancer Activity Assessment
A study focused on evaluating the anticancer activity of a series of pyrazole derivatives similar to our compound showed promising results. The derivatives were tested against various cancer cell lines, revealing that modifications at the 3-position of the pyrazole significantly influenced their potency. The most potent derivative exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism Investigation
In another investigation, researchers explored the anti-inflammatory mechanisms of pyrazole derivatives. The study found that these compounds inhibited NF-kB activation, which is a critical pathway in inflammation. The lead compound from this series reduced TNF-alpha levels significantly in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
